Bisphenol F diglycidyl ether
Overview
Description
Bisphenol F diglycidyl ether: is an organic compound with the molecular formula C19H20O4. It is known for its applications in various fields, including polymer chemistry and materials science. The compound is characterized by the presence of two glycidyloxy groups attached to a phenyl ring, which are linked by a methylene bridge.
Mechanism of Action
Target of Action
Bisphenol F diglycidyl ether, also known as Bis(4-glycidyloxyphenyl)methane or para-para-BFDGE, is a synthetic industrial compound obtained by the reaction between novolac and epichlorohydrin . It is used mainly for the production of epoxy resins It is reported that these compounds are endocrine disruptors, cytotoxic, and genotoxic , raising concerns about their adverse effects on infants, in a stage of remarkable growth and development .
Mode of Action
It is known that this compound can induce morphological changes, cell detachment from the substratum, and inhibit cell proliferation . These effects are time and dose-dependent .
Biochemical Pathways
It is reported that these compounds are endocrine disruptors, cytotoxic, and genotoxic . This suggests that they may interfere with hormone signaling pathways and DNA replication, potentially leading to cell death and genetic mutations.
Pharmacokinetics
It is known that this compound is highly reactive and forms a number of species upon exposure to water or hcl . This suggests that the compound may undergo significant transformations in the body, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include inducing morphological changes, cell detachment from the substratum, and inhibition of cell proliferation . These effects are time and dose-dependent . Moreover, in vitro assays have indicated that these chemicals have both genotoxic and cytotoxic effects, as well as developmental and reproductive toxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the content of this compound decreased with increasing water content . Significant changes in concentration were noted as early as 24 hours after the test solutions had been prepared . In addition, a reduction in the storage temperature reduced the rate of transformation of the monitored analytes .
Biochemical Analysis
Cellular Effects
Bisphenol F diglycidyl ether can have various effects on different types of cells and cellular processes. It has been reported that this compound can cause structural and functional damages to the intestinal epithelium . It can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol F diglycidyl ether can be synthesized through the reaction of 4-hydroxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product.
Industrial Production Methods: In industrial settings, the production of bis(4-glycidyloxyphenyl)methane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bisphenol F diglycidyl ether can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with different functional groups.
Substitution: It can participate in substitution reactions, where the glycidyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl or other reduced functional groups.
Substitution: Substituted products with different functional groups replacing the glycidyloxy groups.
Scientific Research Applications
Chemistry: Bisphenol F diglycidyl ether is used as a monomer in the synthesis of epoxy resins, which are widely used in coatings, adhesives, and composite materials.
Biology: In biological research, the compound is used as a cross-linking agent for proteins and other biomolecules, aiding in the study of molecular interactions and structures.
Industry: In the industrial sector, bis(4-glycidyloxyphenyl)methane is used in the production of high-performance materials, including advanced composites and electronic components.
Comparison with Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but with different reactivity and applications.
Bisphenol F diglycidyl ether: Another related compound with distinct properties and uses.
4,4’-Methylenebisphenol diglycidyl ether: Shares structural similarities but differs in specific applications and reactivity.
Uniqueness: this compound is unique due to its specific reactivity and ability to form stable cross-linked networks, making it highly valuable in the production of high-performance materials and advanced composites.
Properties
IUPAC Name |
2-[[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h1-8,18-19H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHXOAWJMEFLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65581-98-8 | |
Record name | Bis(4-glycidyloxyphenyl)methane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65581-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044872 | |
Record name | Bis[4-(glycidyloxy)phenyl]methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-03-6 | |
Record name | Bis(4-glycidyloxyphenyl)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-glycidyloxyphenyl)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis[4-(glycidyloxy)phenyl]methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[methylenebis(p-phenyleneoxymethylene)]bisoxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-GLYCIDYLOXYPHENYL)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3625OQU1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of BFDGE?
A1: The molecular formula of BFDGE is C21H22O4, and its molecular weight is 338.4 g/mol.
Q2: What spectroscopic data is available for characterizing BFDGE?
A2: Multiple-stage mass spectrometry and accurate mass measurements have been used to establish the fragmentation pathways of BFDGE and its derivatives. [] The fragmentation of BFDGE isomer mixtures has been studied by on-line reversed-phase liquid chromatography coupled to multiple-stage mass spectrometry (LC/MSn). [] Fourier transform infrared spectroscopy in attenuated total reflectance mode has been used to analyze BFDGE migration from food container coatings. []
Q3: What are the primary applications of BFDGE?
A3: BFDGE is primarily used as a monomer or additive in epoxy resins, polyvinyl chloride (PVC)-containing organosols, and polyester lacquers. [] These materials are often used as protective coatings for food and beverage cans to provide chemical resistance. [] BFDGE is also used in the synthesis of plastic products. []
Q4: How does BFDGE perform under various conditions?
A4: The stability of BFDGE has been studied in various water-based food simulants, including 3% acetic acid, distilled water, and 15% ethanol. [] BFDGE degrades through first-order kinetics, with its half-life being shortest in acetic acid and longest in ethanol. [] This suggests that the type of food simulant and storage conditions can significantly influence BFDGE stability.
Q5: Is BFDGE found in food, and if so, how does it get there?
A5: Yes, BFDGE has been detected in various canned foods. [, , , , , , ] It migrates from epoxy resin, PVC-containing organosol, and polyester lacquer-based food packaging materials into the food. [, ]
Q6: What are the levels of BFDGE found in food, and are they a concern?
A6: BFDGE levels in food vary but have been reported in the ng/g range in canned liquid infant formula products. [] While the highest reported Probable Daily Intake (PDI) for BFDGE from canned formula was below established safety limits, [] it's worth noting that BFDGE is prohibited for use in food contact materials in some regions, including the European Union. [, ]
Q7: What are the known toxicological effects of BFDGE?
A7: Research suggests that BFDGE can induce chronic dermatitis characterized by psoriasis-like skin inflammation in mice following subacute exposure. [] This highlights potential health risks associated with BFDGE exposure, particularly for individuals with occupational exposure.
Q8: Are there any concerns regarding BFDGE's endocrine-disrupting potential?
A8: While more research is needed to fully understand BFDGE's endocrine-disrupting potential, some studies suggest it may possess such properties. [] Its structural similarity to Bisphenol A (BPA), a known endocrine disruptor, raises concerns, and further investigation is warranted.
Q9: What analytical methods are used to determine BFDGE in food and other matrices?
A9: Several analytical techniques are employed to detect and quantify BFDGE:
- HPLC/FLD: High-performance liquid chromatography coupled with fluorescence detection is widely used due to its sensitivity and ability to separate BFDGE and its derivatives. [, , , , , , , , , , ]
- GC-MS/MS: Gas chromatography-tandem mass spectrometry offers high sensitivity and selectivity for BFDGE analysis, often coupled with derivatization techniques to enhance volatility. [, , , ]
- UHPLC-MS/MS: Ultra-high performance liquid chromatography-tandem mass spectrometry provides rapid analysis with high sensitivity and resolution, making it suitable for complex matrices. []
Q10: Are there alternatives to BFDGE in food packaging applications?
A10: Yes, the food packaging industry is actively seeking alternatives to BFDGE and other bisphenol-based compounds due to health concerns. Some companies have shifted to using BPA-free alternatives like tetramethyl bisphenol F (TMBPF) and its diglycidyl ether (TMBPF DGE). [] These alternatives aim to provide similar functional properties while potentially minimizing health risks, though further research is needed to fully assess their safety.
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